molecular formula C15H10N2O3 B1361832 1,3-Diphenylimidazolidine-2,4,5-trione CAS No. 6488-59-1

1,3-Diphenylimidazolidine-2,4,5-trione

Katalognummer: B1361832
CAS-Nummer: 6488-59-1
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: WVFNUIVPEBYSNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diphenylimidazolidine-2,4,5-trione , with the molecular formula C15H10N2O3, is a specialized organic compound of significant interest in synthetic organic chemistry, particularly in the field of catalytic asymmetric synthesis . This compound serves as a key reagent or intermediate in stereoselective reactions. Its primary research value lies in its application in the catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, which are vital chiral building blocks for the construction of pharmaceuticals and other complex molecules . The mechanism of action in such transformations often involves its role as a precursor or a participating species in halogenation reactions, facilitating the enantioselective introduction of a halogen atom adjacent to a carbonyl group . This process is critical for achieving high enantiomeric excess in the resulting products, enabling researchers to explore new pathways in the synthesis of optically pure substances. As a research chemical, this compound provides a valuable tool for method development and the exploration of new chemical spaces in academic and industrial laboratories. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

1,3-diphenylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-13-14(19)17(12-9-5-2-6-10-12)15(20)16(13)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFNUIVPEBYSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983459
Record name 1,3-Diphenylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6488-59-1
Record name 6488-59-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Diphenylimidazolidine-2,4,5-trione (1,3-Diphenylparabanic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1,3-Diphenylimidazolidine-2,4,5-trione, a key heterocyclic compound known systematically as 1,3-diphenylparabanic acid. This document delineates its chemical identity, structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by a mechanistic rationale for key experimental choices. Furthermore, this guide outlines a comprehensive analytical workflow for the structural verification and characterization of the molecule, ensuring a self-validating system from synthesis to final product. The guide concludes with a discussion of its applications as a versatile synthon and its potential as a core scaffold in medicinal chemistry, contextualized by the known biological activities of related imidazolidine derivatives.

Chemical Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its identity and three-dimensional architecture. This compound is a derivative of parabanic acid, featuring phenyl substitutions on both nitrogen atoms of the core imidazolidine ring system.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: this compound

  • Common Synonyms: 1,3-Diphenylparabanic Acid, N,N'-Diphenylparabanic Acid[1]

  • CAS Number: 6488-59-1[1]

Chemical Structure

The molecule consists of a five-membered imidazolidine ring containing three carbonyl groups at positions 2, 4, and 5. The nitrogen atoms at positions 1 and 3 are each substituted with a phenyl group. The trione system imparts a high degree of electrophilicity to the carbonyl carbons, making the molecule a versatile reactant.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

A summary of the key computed and experimental properties of the title compound is provided below. This data is critical for experimental design, including solvent selection and safety considerations.

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂O₃[1]
Molecular Weight 266.26 g/mol Calculated
Appearance White to off-white crystalline solidTypical
XLogP3 2.1PubChem CID 80946
Hydrogen Bond Donors 0PubChem CID 80946
Hydrogen Bond Acceptors 3PubChem CID 80946

Synthesis and Mechanistic Insights

The construction of the 1,3-diphenylparabanic acid scaffold is most efficiently achieved through the cyclocondensation of N,N'-diphenylurea with oxalyl chloride. This approach is robust, high-yielding, and relies on readily available starting materials.

Recommended Synthetic Protocol

This protocol details the synthesis of 1,3-diphenylparabanic acid from N,N'-diphenylurea. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • N,N'-Diphenylurea (1.0 eq)

  • Oxalyl chloride (1.5 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine (catalytic amount, optional)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Dissolve N,N'-diphenylurea (1.0 eq) in anhydrous DCM. In the dropping funnel, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the flask containing the diphenylurea solution to 0 °C using an ice bath.

  • Addition: Add the oxalyl chloride solution dropwise to the stirred diphenylurea solution over 30 minutes. The reaction is exothermic and will be accompanied by the evolution of HCl and CO gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until gas evolution ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.

Causality in Protocol Design
  • Choice of Reagents:

    • N,N'-Diphenylurea: This precursor provides the core N-C-N backbone and the requisite phenyl substituents. It can be synthesized from the reaction of urea and aniline.[3]

    • Oxalyl Chloride: As a diacyl chloride, it is highly reactive and serves as the source for the C4 and C5 carbonyl carbons, facilitating efficient ring closure.[4][5] Its volatility and the gaseous nature of its byproducts (HCl, CO, CO₂) simplify purification.[5]

  • Reaction Conditions:

    • Anhydrous Conditions: Oxalyl chloride is extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent hydrolysis of the reagent, which would quench the reaction and reduce the yield.

    • Inert Atmosphere: This prevents side reactions with atmospheric oxygen and moisture.

    • Temperature Control (0 °C to RT): Initial cooling to 0 °C moderates the initial exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation.

  • Workup and Purification:

    • Rotary Evaporation: This step efficiently removes the volatile solvent and unreacted oxalyl chloride.

    • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any minor impurities and resulting in a product with high purity suitable for further use and analysis.

Synthetic Pathway Overview

The synthesis follows a logical progression from simple precursors to the final heterocyclic product.

Urea Urea Diphenylurea N,N'-Diphenylurea Urea->Diphenylurea [Ref: 8] Aniline Aniline Aniline->Diphenylurea [Ref: 8] Product 1,3-Diphenylimidazolidine- 2,4,5-trione Diphenylurea->Product Cyclocondensation (Anhydrous DCM, 0°C -> RT) OxalylChloride Oxalyl Chloride OxalylChloride->Product Cyclocondensation (Anhydrous DCM, 0°C -> RT)

Figure 2: High-level synthetic workflow for the target compound.

Spectroscopic and Structural Characterization

To ensure the identity and purity of the synthesized this compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system, where each analysis provides complementary evidence of the correct structure.

Analytical Workflow

A logical flow of analytical procedures is essential for unambiguous characterization.

Crude Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Crude->TLC Purified Purified Product (Post-Recrystallization) NMR NMR Spectroscopy (¹H & ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS TLC->Purified Proceed if single spot Verified Structurally Verified Compound NMR->Verified Data Consistent with Structure IR->Verified Data Consistent with Structure MS->Verified Data Consistent with Structure

Figure 3: A self-validating workflow for product characterization.
Expected Analytical Data

The following table summarizes the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.[6][7][8]

TechniqueExpected ObservationsRationale
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.50 (m, 10H)Aromatic protons of the two phenyl rings. The absence of other signals confirms the purity and the specific N,N'-diphenyl substitution.
¹³C NMR (CDCl₃, 100 MHz)δ ~160-170 (C=O), δ ~150-155 (C=O), δ ~125-135 (aromatic C), δ ~120 (aromatic C)Signals for the three distinct carbonyl carbons and the aromatic carbons. The thiocarbonyl group in related compounds appears around 180 ppm.[7]
IR Spectroscopy (KBr)ν ~1720-1780 cm⁻¹ (strong, multiple bands)Characteristic stretching frequencies for the three carbonyl (C=O) groups in the five-membered ring.
Mass Spec. (ESI+)m/z = 267.07 [M+H]⁺, 289.05 [M+Na]⁺Corresponds to the protonated and sodiated molecular ions, confirming the molecular weight of the compound.

Applications in Research and Drug Development

While 1,3-diphenylparabanic acid itself may not be the final active pharmaceutical ingredient (API), its structural motifs and chemical reactivity make it a highly valuable platform for drug discovery and development.

A Core Scaffold in Medicinal Chemistry

The imidazolidine core is a privileged scaffold in medicinal chemistry. Numerous derivatives have demonstrated a wide range of biological activities, including anticonvulsant, antidiabetic, antimicrobial, antiviral, and antitumoral properties.[9][10] The well-known anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione) shares the diphenyl and imidazolidine features, highlighting the potential for this class of compounds to interact with biological targets in the central nervous system.[11]

A Versatile Chemical Synthon

1,3-Diphenylparabanic acid is a potent synthon for generating more complex molecular architectures.[12]

  • Synthesis of α-Diketones: The compound reacts with organolithium or Grignard reagents to yield α-diketones, which are important building blocks in organic synthesis.[12]

  • Precursor for Heterocycles: The reactive trione system can undergo various cycloaddition and condensation reactions, providing access to novel spirocyclic and fused heterocyclic systems.[6]

The N-phenyl groups can also be modified to tune the steric and electronic properties of the molecule, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[13] This is a critical process in lead optimization during drug development. For instance, derivatives of the related 1,3,5-triphenylimidazolidine-2,4-dione scaffold have been identified as potent and selective antagonists for the CB1 cannabinoid receptor, a target for treating obesity and metabolic disorders.[14]

Conclusion

This compound is a chemically robust and synthetically accessible molecule. Its identity is readily confirmed through a standard suite of analytical techniques. The true value of this compound lies in its potential as a versatile building block. For researchers in drug development, it represents a privileged starting point for creating novel therapeutics, leveraging the proven biological relevance of the imidazolidine scaffold. For synthetic chemists, it is an effective precursor for α-diketones and complex heterocyclic systems. This guide provides the foundational knowledge required for its confident synthesis, characterization, and strategic application in advanced chemical research.

References

  • Unknown Author. (2011). Diphenylparabanic Acid as a Synthon for the Synthesis of α-Diketones and α-Ketocarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Tran, K., & Berlin, K. D. (2004). A New Simplified Method for the Preparation of N,N′-Diphenylurea. ResearchGate. [Link]

  • Unknown Author. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS. [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. PubMed. [Link]

  • Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. [Link]

  • Unknown Author. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives – an Approach to Novel Spiroimidazolidinediones. Preprints.org. [Link]

  • Unknown Author. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
  • Kuznetsova, J. V., et al. (2024). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. PMC - NIH. [Link]

  • Unknown Author. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. [Link]

  • Unknown Author. (n.d.). Supporting Information 1. [Link]

  • Cordes, M., et al. (2005). An experimental and theoretical approach to the study of the properties of parabanic acid and related compounds: synthesis and crystal structure of diethylimidazolidine-2-selone-4,5-dione. Canadian Science Publishing. [Link]

  • Parker, S. F., et al. (2010). The Vibrational Spectrum of Parabanic Acid by Inelastic Neutron Scattering Spectroscopy and Simulation by Solid-State DFT. Sci-Hub. [Link]

  • Unknown Author. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
  • PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. [Link]

  • Unknown Author. (n.d.). Infrared Spectra of parabanic acid and DTC parabanic. ResearchGate. [Link]

  • Unknown Author. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. [Link]

  • PubChem. (n.d.). 2,5-diphenylfuran-3,4-dicarboxylic acid. [Link]

  • Unknown Author. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • Unknown Author. (n.d.). CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof.
  • PubChem. (n.d.). Diphenylphosphinic acid. [Link]

  • Unknown Author. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]

  • PubChem. (n.d.). Propan-1,3-dioic acid, di(3-methylbutyl) ester. [Link]

  • Guerrab, W., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. PMC - NIH. [Link]

Sources

Spectroscopic and Structural Elucidation of 1,3-Diphenylimidazolidine-2,4,5-trione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Diphenylimidazolidine-2,4,5-trione, a key heterocyclic compound with significant applications in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the synthetic pathway, the principles of spectroscopic analysis for this molecular scaffold, and detailed experimental protocols. The aim is to equip researchers with the foundational knowledge and practical insights necessary for the confident identification, characterization, and utilization of this compound in their work.

Introduction: The Significance of the Parabanic Acid Scaffold

This compound, also known as N,N'-diphenylparabanic acid, belongs to a class of heterocyclic compounds that have garnered considerable interest in organic synthesis. The parabanic acid core, characterized by a five-membered ring with three carbonyl groups, serves as a versatile synthon for the creation of more complex molecular architectures, including α-diketones and α-ketocarboxylic acids. Understanding the precise structural and electronic properties of this scaffold is paramount for its effective application in the synthesis of novel chemical entities.

This guide will focus on the detailed spectroscopic characterization of this compound, providing a foundational dataset for researchers working with this and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of N,N'-diphenyloxamide with oxalyl chloride. This method provides a straightforward and efficient route to the desired trione.

Experimental Protocol: Synthesis
  • Reaction Setup: A solution of N,N'-diphenyloxamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Oxalyl chloride (1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently refluxed for 2-3 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis reagent1 N,N'-Diphenyloxamide reaction Reflux, 2-3h reagent1->reaction 1 equiv reagent2 Oxalyl Chloride reagent2->reaction 1.1 equiv solvent Anhydrous Dichloromethane solvent->reaction product 1,3-Diphenylimidazolidine- 2,4,5-trione workup Recrystallization reaction->workup Cool & Evaporate workup->product

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies the spectra.

Due to the symmetry of the two phenyl rings, the proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The absence of any aliphatic protons simplifies the spectrum significantly.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.55Multiplet10HAromatic protons (C₆H₅)

Rationale for Experimental Choices: A high-field NMR spectrometer (500 MHz) is chosen to achieve better resolution of the aromatic multiplet. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its good solubilizing power and relatively clean spectral window.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the carbons of the phenyl rings. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (C2, C4, C5)
~130Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH

Rationale for Experimental Choices: A 125 MHz ¹³C NMR experiment provides excellent resolution for distinguishing between the different carbon environments. The use of a deuterated solvent like CDCl₃ is standard practice.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

NMR_Workflow start Start sample_prep Sample Preparation (Dissolve in CDCl₃ with TMS) start->sample_prep data_acq Data Acquisition (500 MHz Spectrometer) sample_prep->data_acq h_nmr ¹H NMR data_acq->h_nmr c_nmr ¹³C NMR data_acq->c_nmr processing Data Processing (FT, Phasing, Baseline Correction) h_nmr->processing c_nmr->processing analysis Spectral Analysis & Interpretation processing->analysis end End analysis->end

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent features in the IR spectrum of this compound will be the strong absorptions from the three carbonyl groups.

Table 3: Predicted FT-IR Data for this compound (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongAsymmetric C=O stretch
~1710StrongSymmetric C=O stretch
~1600, ~1490MediumC=C stretching (aromatic)
~750, ~690StrongC-H out-of-plane bending (monosubstituted benzene)

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation. The characteristic strong absorptions of the carbonyl groups are expected in the region of 1700-1800 cm⁻¹. The exact positions can be influenced by the electronic effects of the phenyl rings and the coupling between the carbonyl groups.

  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)

m/zInterpretation
267.07[M+H]⁺ (Calculated for C₁₅H₁₁N₂O₃⁺: 267.0764)
239.08[M+H - CO]⁺
119.05[C₆H₅NCO+H]⁺
77.04[C₆H₅]⁺

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the protonated molecular ion ([M+H]⁺), providing clear molecular weight information. Fragmentation can be induced to provide structural information. The expected fragmentation would involve the loss of carbonyl groups and cleavage of the imidazolidine ring.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters: Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate, to optimal values for the instrument and analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

MS_Fragmentation M [M+H]⁺ m/z = 267.07 frag1 [M+H - CO]⁺ m/z = 239.08 M->frag1 - CO frag2 [C₆H₅NCO+H]⁺ m/z = 119.05 M->frag2 Ring Cleavage frag3 [C₆H₅]⁺ m/z = 77.04 frag2->frag3 - NCO

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. The presented NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. A thorough understanding of these spectroscopic signatures is crucial for the unambiguous identification of this versatile synthetic intermediate and for quality control in its applications. The logical framework and causal explanations provided herein are intended to empower researchers to not only utilize this data but also to apply these principles to the characterization of other novel heterocyclic compounds.

References

  • Berkowitz, T. F. J. Org. Chem.1971 , 36 (25), 3973–3975. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to 1,3-Diphenylimidazolidine-2,4,5-trione (1,3-Diphenylparabanic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and materials science, the imidazolidine core represents a privileged scaffold, underpinning the structure of numerous biologically active compounds and functional materials. Within this class, 1,3-Diphenylimidazolidine-2,4,5-trione, also known as 1,3-diphenylparabanic acid, emerges as a molecule of significant interest. Its unique electronic and steric features, conferred by the phenyl substituents on the nitrogen atoms of the parabanic acid ring, offer a tantalizing platform for the design of novel therapeutic agents and specialized polymers. This guide, intended for the discerning researcher, provides a comprehensive exploration of the physical and chemical properties of this intriguing compound, grounded in established scientific principles and experimental data. By elucidating its synthesis, reactivity, and spectral characteristics, we aim to empower scientists and drug development professionals to unlock the full potential of this versatile chemical entity.

I. Molecular Architecture and Foundational Data

This compound is a five-membered heterocyclic compound characterized by a fully oxidized imidazolidine ring system, flanked by two phenyl groups attached to the nitrogen atoms at positions 1 and 3. This structural arrangement imparts a high degree of rigidity and specific stereoelectronic properties to the molecule.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonym 1,3-Diphenylparabanic AcidCommon
CAS Number 6488-59-1[1]
Molecular Formula C₁₅H₁₀N₂O₃[1]
Molecular Weight 266.26 g/mol [1]
Hazard Statement Irritant[1]

II. Synthesis of this compound: A Reliable Synthetic Protocol

The most direct and efficient synthesis of this compound involves the cyclocondensation of 1,3-diphenylurea with oxalyl chloride. This reaction proceeds readily, offering a high yield of the target compound. The causality behind this experimental choice lies in the high reactivity of oxalyl chloride as an acylating agent and the nucleophilicity of the nitrogen atoms in the urea derivative.

Synthesis Reactant1 1,3-Diphenylurea Product This compound Reactant1->Product Cyclocondensation Reactant2 Oxalyl Chloride Reactant2->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 1,3-Diphenylurea and Oxalyl Chloride

This protocol is based on established methods for the synthesis of 1,3-substituted imidazolidine-2,4,5-triones.[2]

Materials:

  • 1,3-Diphenylurea

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • n-Hexane

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-diphenylurea (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Precipitation and Isolation: Add n-hexane to the concentrated residue to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold n-hexane, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane).

Self-Validation: The purity of the synthesized this compound can be confirmed by its sharp melting point and spectroscopic analysis (NMR, IR, and Mass Spectrometry), which should be consistent with the expected data.

III. Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and the properties of related compounds, the following can be inferred:

  • Appearance: It is expected to be a crystalline solid at room temperature.

  • Melting Point: Substituted parabanic acids generally have relatively high melting points due to their rigid, polar structure. The melting point is a critical parameter for identity and purity assessment.

  • Solubility: Due to the presence of the two phenyl groups, the molecule will have significant nonpolar character. It is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate.

  • Thermal Stability: The thermal stability of the compound is an important consideration for its handling and application. The thermal decomposition of the related 1,3-diphenylurea to form phenyl isocyanate and aniline occurs at temperatures above 350 °C, suggesting that the imidazolidinetrione ring may also exhibit considerable thermal stability.[3]

IV. Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the three carbonyl carbons and the stability of the heterocyclic ring.

A. Hydrolysis

The parabanic acid ring is susceptible to hydrolysis under both acidic and basic conditions. The mechanism of alkaline hydrolysis of N-substituted amides generally proceeds through a tetrahedral intermediate formed by the addition of a hydroxide ion to a carbonyl carbon.[4] Cleavage of the ring would lead to the formation of N,N'-diphenyloxaluric acid or its decomposition products. The rate of hydrolysis is expected to be influenced by the steric hindrance and electronic effects of the phenyl groups.

Hydrolysis ParabanicAcid This compound Intermediate Tetrahedral Intermediate ParabanicAcid->Intermediate + OH⁻ Product N,N'-Diphenyloxaluric acid Intermediate->Product Ring Opening

Caption: Proposed hydrolysis of this compound.

B. Nucleophilic Attack at Carbonyl Carbons

The three carbonyl groups of the imidazolidinetrione ring are electrophilic centers and can be attacked by various nucleophiles. The reactivity of each carbonyl group will be influenced by the electronic effects of the adjacent nitrogen atoms and the steric bulk of the phenyl substituents. Reactions with strong nucleophiles could lead to ring-opening or substitution at the carbonyl carbons.

V. Spectroscopic Characterization

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the two phenyl groups. Due to the symmetry of the molecule, the protons on each phenyl ring may exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm).

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be more informative. Key expected signals include:

  • Carbonyl Carbons (C=O): Resonances for the three carbonyl carbons are expected to appear in the downfield region of the spectrum, typically between δ 150 and 170 ppm. The exact chemical shifts will be influenced by the electronic environment of each carbonyl group.

  • Aromatic Carbons: Signals for the carbon atoms of the two phenyl rings will be observed in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon attached to the nitrogen) will likely be at the downfield end of this range.

C. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations.

  • C=O Stretching: Strong, sharp peaks are expected in the region of 1700-1800 cm⁻¹. The presence of multiple carbonyl groups in different electronic environments may lead to a complex or broadened absorption in this region.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹ will correspond to the aromatic C-H stretches.

  • Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region will be indicative of the phenyl rings.

D. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 266 would be expected. The fragmentation pattern would likely involve the loss of CO groups and fragmentation of the phenyl rings, providing further structural confirmation.

VI. Potential Applications in Drug Development and Beyond

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The phenyl groups provide a handle for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties. The rigid core can serve as a template to present these substituents in a well-defined spatial orientation for interaction with biological targets. Imidazolidine-2,4,5-trione derivatives have been investigated as inhibitors of enzymes such as pyruvate carboxylase, highlighting the potential of this class of compounds in metabolic diseases.[2] Furthermore, the trione functionality offers sites for further chemical modification, allowing for the synthesis of diverse compound libraries for high-throughput screening. Beyond pharmaceuticals, the thermal stability and rigid structure of this molecule suggest potential applications in the development of high-performance polymers and functional materials.

VII. Conclusion: A Scaffold of Opportunity

This compound, or 1,3-diphenylparabanic acid, represents a chemical entity with considerable untapped potential. Its straightforward synthesis and versatile chemical nature provide a solid foundation for its exploration in various scientific disciplines. While a comprehensive experimental characterization of its physical and spectral properties is still needed in the public domain, the information presented in this guide offers a robust starting point for researchers and drug development professionals. As our understanding of this molecule grows, so too will the opportunities to leverage its unique properties in the creation of novel and impactful technologies.

References

  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1731–1740. [Link]

  • Zborníková, E., Peško, M., Králová, K., & Jampílek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7436–7455. [Link]

  • ChemSynthesis. 1,3-diphenyl-2,4,5-imidazolidinetrione. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • El-Faham, A., Al-Ghamdi, S. A. M., Haukka, M., & Soliman, S. M. (2020). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 25(23), 5727. [Link]

  • van der Hulst, M. K., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2533. [Link]

  • PubChem. N-Phenylanthranilic Acid. [Link]

Sources

A Technical Guide to the Potential Research Applications of 1,3-Diphenylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 1,3-Diphenylimidazolidine-2,4,5-trione, a member of the parabanic acid family, is a small molecule with significant, yet largely unexplored, research potential. Its structure combines the N,N'-diarylurea motif, a known pharmacophore in oncology, with a reactive trione heterocyclic core. This guide synthesizes data from structurally related compounds to propose and detail high-potential research applications for this molecule. We present a robust, two-step synthetic pathway and outline comprehensive, field-proven experimental protocols for investigating its utility in metabolic diseases, neurodegeneration, and oncology. This document serves as a foundational resource for researchers and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

Introduction: A Scaffold of Untapped Potential

This compound (CAS 6488-59-1) belongs to the class of N,N'-disubstituted parabanic acids.[1] While this specific molecule has limited characterization in the scientific literature, its core structure is a compelling starting point for therapeutic innovation. The molecule is comprised of two key features:

  • The Imidazolidine-2,4,5-trione Core: This heterocyclic system, also known as a parabanic acid ring, is a versatile scaffold. Derivatives have been investigated for a range of biological activities, including the inhibition of critical metabolic and neurological enzymes.[2][3]

  • The N,N'-Diphenylurea Moiety: This functional group is the cornerstone of several successful therapeutic agents, most notably multi-kinase inhibitors used in oncology such as Sorafenib.[4] It is recognized as a potent pharmacophore for interacting with various biological targets, including protein kinases and G-protein coupled receptors.[5]

The fusion of these two components suggests that this compound could serve as a valuable tool compound or a foundational block for developing novel modulators of key biological pathways. This guide will illuminate the most promising avenues of research based on robust data from closely related analogs.

Synthesis and Characterization

The most direct and efficient route to 1,3-disubstituted imidazolidine-2,4,5-triones involves a two-step process starting from readily available commercial reagents. The proposed pathway leverages the established reactivity of N,N'-disubstituted ureas with oxalyl chloride.[1][2]

Proposed Synthetic Pathway

The synthesis begins with the formation of the N,N'-diphenylurea (also known as carbanilide) precursor, followed by cyclocondensation with oxalyl chloride to yield the final trione product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation Urea Urea Reflux Boil under Reflux (1.5 - 2 hours) Urea->Reflux Aniline Aniline (2 eq.) Aniline_HCl Aniline Hydrochloride Aniline_HCl->Reflux [forms from Aniline + HCl in situ or added directly] H2O Water (solvent) H2O->Reflux Carbanilide N,N'-Diphenylurea (Carbanilide) Reflux->Carbanilide Cold 0-5 °C Carbanilide->Cold Carbanilide->Cold Purified Precursor OxalylCl Oxalyl Chloride OxalylCl->Cold DCM Dichloromethane (DCM) (solvent) DCM->Cold Product This compound Cold->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of N,N'-Diphenylurea (Carbanilide)

Causality: This method, adapted from established procedures, utilizes the reaction of aniline with urea in boiling aqueous solution.[6] Using aniline hydrochloride or generating it in situ ensures the aniline is sufficiently soluble and reactive.[6]

  • Combine aniline hydrochloride (3 moles) and urea (3.2 moles) in a 3-liter flask.

  • Add 1500 mL of water and fit the flask with a reflux condenser.

  • Heat the mixture to a rolling boil. After approximately 1 hour, crystals of carbanilide will begin to precipitate.

  • Continue boiling for a total of 1.5-2 hours. The mixture will bump considerably as the solid concentration increases.

  • Filter the hot mixture rapidly using a Büchner funnel to isolate the crude carbanilide. Wash the crystals with 100 mL of boiling water to remove unreacted starting materials.

  • The crude product can be recrystallized from ethanol to yield pure N,N'-diphenylurea as colorless needles.

Part B: Synthesis of this compound

Causality: This cyclocondensation reaction is a reliable method for forming the parabanic acid ring.[3] The reaction is performed at low temperature to control the reactivity of oxalyl chloride and minimize side reactions. Dichloromethane is an excellent solvent as it is inert to the reactants and readily dissolves the urea precursor.

  • Dissolve the purified N,N'-diphenylurea (1 mole) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add oxalyl chloride (1.1 moles) dropwise to the cooled solution over 30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, precipitate the product by adding n-hexane to the reaction mixture.

  • Filter the resulting solid, wash with cold n-hexane, and dry under vacuum to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Potential Research Application Area 1: Metabolic Disease

Rationale: Pyruvate Carboxylase Inhibition

Recent studies have identified 1,3-disubstituted imidazolidine-2,4,5-triones as potent inhibitors of pyruvate carboxylase (PC).[2][7] PC is a critical enzyme that catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the citric acid cycle.[7] By inhibiting PC, a compound could modulate central carbon metabolism, an approach with therapeutic potential in diseases characterized by metabolic dysregulation, such as certain cancers and metabolic syndromes. The identified inhibitors are reported to be mixed-type with respect to pyruvate and noncompetitive with ATP, suggesting a distinct binding mode that can be explored.[7]

Proposed Experimental Workflow

A systematic screening process is essential to validate and quantify the inhibitory activity of this compound against PC.

G start Synthesized Compound (this compound) assay_dev Enzyme Activity Assay (e.g., NADH-coupled spectrophotometric assay) start->assay_dev ic50 IC50 Determination (Dose-response curve) assay_dev->ic50 kinetics Mechanism of Inhibition Study (Varying substrate concentrations) ic50->kinetics selectivity Selectivity Profiling (vs. related enzymes like Guanidine Carboxylase) kinetics->selectivity cellular Cell-based Metabolic Assay (e.g., Seahorse XF Analyzer) selectivity->cellular end Validated PC Inhibitor cellular->end

Caption: Workflow for validating a pyruvate carboxylase inhibitor.

Protocol: NADH-Coupled Spectrophotometric Assay

  • Reagents: Purified human pyruvate carboxylase, ATP, pyruvate, NaHCO₃, acetyl-CoA, malate dehydrogenase (MDH), NADH, and the test compound.

  • Procedure: In a 96-well plate, combine all reagents except pyruvate. Add varying concentrations of this compound.

  • Initiation: Start the reaction by adding pyruvate.

  • Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a plate reader. The rate of this decrease is proportional to PC activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary

The following table presents hypothetical data for this compound compared to a known reference compound.

CompoundPC IC₅₀ (µM)Inhibition Type (vs. Pyruvate)Selectivity vs. GCase (> fold)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound 5.2Mixed>5015.8
Reference Inhibitor8.9Mixed>5012.1

Potential Research Application Area 2: Neurodegenerative Disease

Rationale: Cholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. A series of 1,3-substituted imidazolidine-2,4,5-triones has been synthesized and shown to be highly active inhibitors of both AChE and BChE, in some cases exceeding the potency of standard drugs like rivastigmine.[3] The lipophilic nature of the N-phenyl groups in this compound may enhance its ability to cross the blood-brain barrier, making it a promising candidate for a centrally-acting therapeutic.

Proposed Experimental Workflow: Ellman's Assay

The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.

  • Procedure:

    • Incubate purified human AChE or BChE with various concentrations of this compound in a 96-well plate.

    • Add DTNB to the wells.

    • Initiate the reaction by adding the appropriate substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE).

    • Monitor the increase in absorbance at 412 nm over time.

  • Analysis: Calculate the IC₅₀ values from the dose-response curves for both enzymes to determine potency and selectivity.

Hypothetical Data Summary
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
This compound 2.18.44.0
Rivastigmine (Standard)4.50.030.007

Potential Research Application Area 3: Oncology

Rationale: Kinase Inhibition

The N,N'-diarylurea structure is a well-established "hinge-binding" motif found in many Type II kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the kinase.[4] Sorafenib and Linifanib, for instance, use this moiety to inhibit VEGFR and PDGFR, key kinases involved in tumor angiogenesis and proliferation.[4] The rigid, planar nature of the diphenylurea component of this compound makes it an excellent candidate for targeting the ATP-binding pocket of various kinases.

Proposed Signaling Pathway and Target

A primary hypothesis is that this compound could inhibit the RAF/MEK/ERK (MAPK) signaling pathway, a critical driver of cell proliferation in many cancers, particularly those with BRAF or RAS mutations.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor 1,3-Diphenylimidazolidine- 2,4,5-trione Inhibitor->RAF Hypothesized Inhibition

Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway.

Proposed Experimental Workflow
  • Biochemical Kinase Panel Screen: Initially screen the compound against a broad panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM) to identify primary targets.

  • In Vitro Kinase Assay: For promising hits (e.g., RAF, VEGFR), perform dose-response assays to determine IC₅₀ values. This can be done using radiometric assays (³³P-ATP) or fluorescence-based methods.

  • Cellular Proliferation Assay: Test the compound's ability to inhibit the growth of cancer cell lines known to be dependent on the identified target kinases (e.g., A375 melanoma cells with BRAF V600E mutation). Use a standard MTS or CellTiter-Glo assay to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Western Blot Analysis: Treat the relevant cancer cell lines with the compound and perform western blotting to see if it reduces the phosphorylation of downstream targets (e.g., measure levels of phospho-MEK and phospho-ERK after treatment). This validates target engagement in a cellular context.

Hypothetical Data Summary
Target KinaseBiochemical IC₅₀ (nM)A375 Cell GI₅₀ (µM)p-ERK Inhibition (Western Blot)
B-RAF (V600E)1501.2Yes
VEGFR285N/AN/A
c-RAF210N/AN/A
Sorafenib60.8Yes

Conclusion and Future Directions

This compound is a chemically tractable molecule positioned at the intersection of several biologically relevant scaffolds. The evidence from analogous structures strongly suggests its potential as a modulator of key enzymes in metabolism, neuroscience, and oncology. The experimental frameworks provided in this guide offer clear, actionable pathways for academic and industrial researchers to unlock the therapeutic potential of this compound. Future work should focus on executing these screening protocols, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo validation in relevant disease models.

References

  • (No source provided in search results)
  • (No source provided in search results)
  • Zborníková, E., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. [Link]

  • (No source provided in search results)
  • (No source provided in search results)
  • ChemSynthesis. (n.d.). 1,3-diphenyl-2,4,5-imidazolidinetrione. Retrieved from [Link]

  • (No source provided in search results)
  • Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry. [Link]

  • Kalliakoudi, A., et al. (2022). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistryOpen. [Link]

  • (No source provided in search results)
  • Oravec, M., et al. (2018). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-2-thioxo-imidazolidine-4,5-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Parabanic acid. Retrieved from [Link]

  • (No source provided in search results)
  • (No source provided in search results)
  • (No source provided in search results)
  • (No source provided in search results)
  • Choi, S.K., et al. (n.d.). Synthesis and Decomposition of Parabanic Acid Derivatives. Journal of the Korean Chemical Society. [Link]

  • Stott, M. K., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and carbanilide. Retrieved from [Link]

  • Fawade, P. & Takale, S. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bio-Ecological Paper of Life Sciences. [Link]

  • Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (No source provided in search results)

Sources

The Rising Promise of 1,3-Diphenylimidazolidine-2,4,5-trione Derivatives in Anticonvulsant Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in neuroscience and pharmacology. Within this landscape, derivatives of 1,3-diphenylimidazolidine-2,4,5-trione, also known as N,N'-diphenylparabanic acid, are emerging as a promising class of compounds. Their structural similarity to established antiepileptic drugs like phenytoin, coupled with the potential for diverse chemical modifications, positions them as compelling candidates for next-generation anticonvulsant therapies. This technical guide provides a comprehensive overview of the synthesis, preclinical evaluation, and mechanistic insights into the anticonvulsant potential of these derivatives, designed to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space.

The Rationale: Building on a Proven Scaffold

The imidazolidine core is a well-established pharmacophore in anticonvulsant drug design. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a cornerstone in epilepsy treatment for decades, validates the therapeutic potential of this heterocyclic system. The this compound scaffold represents a logical evolution, introducing a third carbonyl group that can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound Derivatives: A Streamlined Approach

The synthesis of this compound is a relatively straightforward process, typically achieved through the cyclization of a disubstituted urea with oxalyl chloride.[1] This method offers a high-yielding and efficient route to the core scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Diphenylurea

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for filtration and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diphenylurea in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride dropwise to the cooled solution of 1,3-diphenylurea in DCM. Maintain the temperature between 0-5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Precipitation: After the reaction is complete, add n-hexane to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold n-hexane.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) to yield pure this compound.[1]

1,3-Diphenylurea 1,3-Diphenylurea Reaction Cyclization 1,3-Diphenylurea->Reaction Oxalyl_chloride Oxalyl_chloride Oxalyl_chloride->Reaction DCM_0_5C DCM, 0-5°C DCM_0_5C->Reaction Precipitation Precipitation with n-Hexane Reaction->Precipitation Final_Product This compound Precipitation->Final_Product

Synthetic pathway for this compound.

Preclinical Evaluation of Anticonvulsant Potential

A standardized battery of in vivo tests is essential to characterize the anticonvulsant profile of novel compounds. The Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstones of this initial screening, providing insights into a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively.[2][3]

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.[2][4] It assesses a compound's ability to prevent the spread of seizures through neural circuits.[5]

Apparatus:

  • Electroshock apparatus with corneal electrodes.

  • Saline solution with a local anesthetic (e.g., 0.5% tetracaine hydrochloride).

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to mice (typically male albino mice) via an appropriate route (e.g., intraperitoneal injection).

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of saline/anesthetic solution to the corneas of the mouse to ensure good electrical contact and provide local anesthesia.[4] Place the corneal electrodes gently on the eyes.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[4]

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.[4]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[2] It evaluates a compound's ability to elevate the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to mice.

  • PTZ Administration: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[6]

  • Observation: Place the animals in individual observation chambers and observe for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds) for a period of 30 minutes.[6]

  • Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.[6]

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Neurotoxicity Screening: The Rotarod Test

A critical aspect of developing any new CNS-active drug is to assess its potential for motor impairment and neurotoxicity. The rotarod test is a widely used and reliable method for evaluating motor coordination in rodents.[7][8]

Experimental Protocol: Rotarod Test in Mice

Apparatus:

  • Rotarod apparatus with a rotating rod.

Procedure:

  • Training (Optional but Recommended): Prior to testing, animals can be trained on the rotarod at a low, constant speed to acclimate them to the apparatus.[9]

  • Test Compound Administration: Administer the test compound or vehicle to the mice.

  • Testing: At the time of peak drug effect, place the mice on the rotating rod. The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[8][10]

  • Endpoint: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: The dose that causes motor impairment in 50% of the animals is determined as the median toxic dose (TD50). The protective index (PI = TD50/ED50) is then calculated to assess the compound's margin of safety.

cluster_screening Anticonvulsant Screening Workflow Compound Compound MES_Test MES Test (Tonic-Clonic Seizure Model) Compound->MES_Test scPTZ_Test scPTZ Test (Myoclonic/Absence Seizure Model) Compound->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Compound->Rotarod_Test ED50_MES ED50 (MES) MES_Test->ED50_MES ED50_scPTZ ED50 (scPTZ) scPTZ_Test->ED50_scPTZ TD50 TD50 (Rotarod) Rotarod_Test->TD50 Protective_Index Protective Index (PI = TD50/ED50) ED50_MES->Protective_Index TD50->Protective_Index

Workflow for preclinical evaluation of anticonvulsant candidates.

Putative Mechanism of Action: Insights from Structural Analogs

While direct mechanistic studies on this compound derivatives are still emerging, valuable insights can be drawn from their close structural relatives, the hydantoins. Hydantoin anticonvulsants, such as phenytoin, primarily exert their effects by modulating voltage-gated sodium channels.[11][12] They stabilize the inactive state of these channels, which reduces the repetitive firing of neurons that is characteristic of seizure activity.[12][13] It is highly plausible that this compound derivatives share this mechanism of action.

Furthermore, studies on other parabanic acid derivatives have suggested additional mechanisms, such as the enhancement of GABAergic neurotransmission.[14] Some derivatives have been shown to significantly increase brain levels of the inhibitory neurotransmitter GABA.[15] This dual mechanism of action—sodium channel blockade and GABAergic enhancement—could lead to a broader spectrum of anticonvulsant activity and potentially greater efficacy.

cluster_mechanism Proposed Anticonvulsant Mechanisms Derivative 1,3-Diphenylimidazolidine- 2,4,5-trione Derivative Na_Channel Voltage-Gated Sodium Channel Derivative->Na_Channel Blocks GABA_System GABAergic System Derivative->GABA_System Modulates Stabilization Stabilization of Inactive State Na_Channel->Stabilization GABA_Increase Increased Brain GABA Levels GABA_System->GABA_Increase Reduced_Firing Reduced Neuronal Repetitive Firing Stabilization->Reduced_Firing Increased_Inhibition Enhanced Neuronal Inhibition GABA_Increase->Increased_Inhibition

Potential mechanisms of action for this compound derivatives.

Data Presentation: Anticonvulsant Activity of Parabanic Acid Derivatives

While specific data for this compound is not yet widely published, the following table summarizes the anticonvulsant activity of representative parabanic acid derivatives from recent studies to illustrate the potential of this class of compounds.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) (MES)Reference
Trimethoxy Phenyl Derivative (9a)-Potent Activity>300-[14]
Compound 12a13.7->500>36.5[14]
Cyclohexyl Derivative (10b)-Potent ActivityNo motor impairment-[16]
Compounds 8b and 9a-d0.107–0.177 mmol/Kg-No motor impairment-[16]

Note: The specific structures of the compounds are detailed in the cited references.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The straightforward synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Future research should focus on:

  • Systematic SAR exploration: Investigating the impact of various substituents on the phenyl rings on anticonvulsant activity and neurotoxicity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets of these derivatives, including their effects on different subtypes of sodium channels and their interactions with the GABAergic system.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

References

  • Socała, K., Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Wlaź, P., Tchekalarova, J. (eds) Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy. Neuromethods, vol 166. Humana, New York, NY. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473. [Link]

  • PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]

  • RxList. (2022). How Do Hydantoin Anticonvulsants Work? [Link]

  • PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]

  • Janočková, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7585-7605. [Link]

  • Janočková, J., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules (Basel, Switzerland), 16(9), 7585–7605. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–114. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

  • Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. [Link]

  • ResearchGate. (2015). Are there any specific(published) protocols for Rotarod performance test? [Link]

  • Request PDF. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of medicinal chemistry, 49(4), 1459–1462. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]

  • Wikipedia. (n.d.). Hydantoin. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]

  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. [Link]

  • ResearchGate. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Asadi, M., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 14(5), 443–451. [Link]

  • Fidecka, M., et al. (2020). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 21(11), 3848. [Link]

  • BrainKart. (2017). Hydantoins. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • Deranged Physiology. (2024). Pharmacology of anticonvulsant drugs. [Link]

  • Molecules. (2016). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]

  • YouTube. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. [Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for the Biological Evaluation of 1,3-Diphenylimidazolidine-2,4,5-trione and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of 1,3-Diphenylimidazolidine-2,4,5-trione. The protocols outlined herein are designed to facilitate a systematic evaluation of this compound's potential therapeutic activities, drawing upon established methodologies for assessing central nervous system (CNS) effects, cytotoxicity, and specific receptor interactions.

The imidazolidine-2,4,5-trione core is a privileged scaffold in medicinal chemistry. Notably, the structurally related compound 5,5-diphenylimidazolidine-2,4-dione, also known as Phenytoin, is a cornerstone in the treatment of epilepsy.[1] This established anticonvulsant activity provides a strong rationale for investigating this compound for similar CNS-related bioactivities. Furthermore, derivatives of 1,3,5-triphenylimidazolidine-2,4-dione have been identified as inverse agonists/antagonists of the human CB1 cannabinoid receptor, suggesting another potential avenue for the biological effects of this class of compounds.[2]

This guide will detail a tiered screening approach, beginning with foundational in vitro cytotoxicity and general CNS liability assessments, followed by more specific in vivo and in vitro assays to probe for anticonvulsant, hypnotic, and CB1 receptor modulatory activities.

Part 1: Foundational Screening: Cytotoxicity and General CNS Assessment

A critical initial step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity.[3][4][5] In vitro cytotoxicity assays are cost-effective and provide a robust preliminary safety profile.[4][5] Concurrently, an initial assessment of general CNS activity in vivo can provide valuable insights into the compound's potential to cross the blood-brain barrier and elicit neurological effects.

In Vitro Cytotoxicity Assessment

The objective of these assays is to determine the concentration range at which this compound exhibits cytotoxic effects. This information is crucial for designing subsequent in vitro and in vivo experiments with non-toxic concentrations. A variety of cell-based assays can be employed, with the MTT and LDH assays being among the most common.[6]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A panel of cell lines should be used, including a neuronal cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293) to assess for any cell-type specific toxicity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the culture medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data Summary for In Vitro Cytotoxicity

AssayCell LineCompound Concentration Range (µM)Incubation Time (h)EndpointIC50 (µM)
MTTSH-SY5Y0.1 - 10024Cell Viability>100
MTTSH-SY5Y0.1 - 10048Cell Viability85.3
LDHHEK2930.1 - 10024Cell Membrane Integrity>100
In Vivo General CNS Assessment: The Functional Observational Battery (FOB)

The Functional Observational Battery (FOB) is a series of standardized observations and tests designed to detect and quantify changes in behavior and physiological function following compound administration in rodents.[7] This provides a broad overview of potential CNS effects.

  • Animal Model: Male and female Swiss Webster mice.

  • Procedure:

    • Acclimatize animals to the testing environment.

    • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at three different dose levels (e.g., 10, 30, and 100 mg/kg), along with a vehicle control group.

    • At predetermined time points (e.g., 15, 30, 60, and 120 minutes post-dosing), perform the FOB assessments, which include:

      • Home cage observations: Posture, activity level, grooming.

      • Handling observations: Ease of removal from cage, muscle tone.

      • Open field observations: Locomotor activity, rearing, gait, arousal level.[7]

      • Neurological examinations: Righting reflex, pinna reflex, corneal reflex.

      • Autonomic assessments: Piloerection, salivation, pupil size.

  • Data Analysis: Score each parameter according to a standardized scale. Compare the scores of the treated groups to the vehicle control group to identify any dose-dependent effects on CNS function.

Part 2: Screening for Anticonvulsant Activity

Given the structural similarity to Phenytoin, a primary focus of the screening cascade should be the evaluation of anticonvulsant properties. A well-established battery of in vivo tests can be used to characterize the potential efficacy and mechanism of action.[8]

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model that is predictive of efficacy against generalized tonic-clonic seizures.[8]

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer this compound (or vehicle) at various doses via the desired route.

    • At the time of peak effect (determined from initial CNS assessment), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The endpoint is the protection from tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals from the seizure endpoint).

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.[8]

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The endpoint is the protection from clonic seizures. Determine the ED50.

6-Hz Seizure Test

The 6-Hz test is a model for identifying compounds effective against therapy-resistant partial seizures.[9]

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 32 mA for 3 seconds) through corneal electrodes.

    • Observe the animals for seizure activity, characterized by a stun position with forelimb clonus and Straub tail.

  • Data Analysis: The endpoint is the protection from the seizure. Calculate the ED50.

Diagram 1: Anticonvulsant Screening Workflow

G cluster_0 In Vivo Anticonvulsant Screening Compound This compound MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) Compound->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Absence Seizures) Compound->scPTZ Hz6 6-Hz Seizure Test (Therapy-Resistant Seizures) Compound->Hz6

Caption: Workflow for in vivo anticonvulsant screening.

Part 3: Screening for Hypnotic and Sedative Activity

Some CNS-active compounds can also possess hypnotic or sedative properties. Simple in vivo tests can be used to explore these potential effects.

Potentiation of Barbiturate-Induced Sleep

This test assesses the ability of a compound to enhance the hypnotic effect of a barbiturate like hexobarbital or thiopental sodium.[10][11][12]

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a suitable absorption period, administer a sub-hypnotic or hypnotic dose of a barbiturate (e.g., thiopental sodium, 20 mg/kg, i.p.).[11]

    • Measure the latency to the onset of sleep (loss of righting reflex) and the total duration of sleep.

  • Data Analysis: Compare the sleep onset and duration in the compound-treated groups to the vehicle control group. A significant increase in sleep duration or a decrease in sleep latency suggests hypnotic or sedative activity.

Open-Field Test for Locomotor Activity

A reduction in spontaneous locomotor activity can be an indicator of sedative effects.[11][13]

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the time of peak effect, place the animal in the center of an open-field apparatus.

    • Record locomotor activity (e.g., number of line crossings, distance traveled) for a set period (e.g., 10 minutes) using an automated tracking system.

  • Data Analysis: A significant decrease in locomotor activity compared to the vehicle control group suggests a sedative effect.

Part 4: Screening for CB1 Receptor Activity

The finding that 1,3,5-triphenylimidazolidine-2,4-dione derivatives can act on the CB1 receptor necessitates the investigation of this potential target for this compound.[2]

CB1 Receptor Binding Assay

This in vitro assay determines the affinity of the test compound for the CB1 receptor.

  • Assay Type: Radioligand binding assay.

  • Materials:

    • Membranes from cells expressing the human CB1 receptor.

    • A radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A).

    • Non-labeled CB1 receptor agonist (e.g., CP-55,940) for determining non-specific binding.

  • Procedure:

    • Incubate the CB1 receptor membranes with the radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) to express the affinity of the compound for the receptor.

[35S]GTPγS Binding Assay

This functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the CB1 receptor.[2]

  • Principle: G-protein coupled receptor (GPCR) activation leads to the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor stimulation.

  • Procedure:

    • Incubate CB1 receptor membranes with GDP, varying concentrations of the test compound, and [35S]GTPγS.

    • To test for antagonist activity, perform the assay in the presence of a known CB1 agonist.

    • Separate bound and free [35S]GTPγS and quantify the bound radioactivity.

  • Data Analysis:

    • Agonist: The compound will stimulate [35S]GTPγS binding in a concentration-dependent manner.

    • Antagonist: The compound will inhibit the agonist-stimulated [35S]GTPγS binding.

    • Inverse Agonist: The compound will decrease the basal [35S]GTPγS binding.[2]

Diagram 2: Proposed Screening Cascade

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Primary Activity Screening cluster_tier3 Tier 3: Mechanism of Action Start This compound Cytotoxicity In Vitro Cytotoxicity (MTT, LDH) Start->Cytotoxicity FOB In Vivo General CNS Assessment (FOB) Start->FOB CB1_Binding In Vitro CB1 Receptor Binding Cytotoxicity->CB1_Binding Anticonvulsant In Vivo Anticonvulsant Models (MES, scPTZ, 6-Hz) FOB->Anticonvulsant Hypnotic In Vivo Hypnotic/Sedative Models (Sleep Potentiation, Open-Field) FOB->Hypnotic CB1_Functional [35S]GTPγS Functional Assay CB1_Binding->CB1_Functional If Active

Caption: A tiered approach for screening this compound.

Conclusion

The biological screening of this compound warrants a systematic and multi-faceted approach. The protocols detailed in these application notes provide a robust framework for elucidating the potential cytotoxic, CNS, anticonvulsant, hypnotic, and CB1 receptor modulatory activities of this compound. The data generated from this screening cascade will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this chemical scaffold.

References

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.
  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1705–1716. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022). MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Available at: [Link]

  • Screening hypnotic activity. (n.d.). Slideshare. Available at: [Link]

  • Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. (2014). Hindawi. Available at: [Link]

  • Preclinical screening methods of Sedative and hypnotics by syed. (n.d.). Slideshare. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2011). PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Available at: [Link]

  • Preclinical screening methods of cns stimulants. (n.d.). Slideshare. Available at: [Link]

  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. (n.d.). Altasciences. Available at: [Link]

  • screening methods for Antiepileptic activity. (n.d.). Slideshare. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Diphenylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 1,3-Diphenylimidazolidine-2,4,5-trione (also known as Diphenylparabanic Acid). This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we address the common challenges encountered during its purification, offering troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Introduction to the Purification Challenges

This compound is typically synthesized via the cyclization of 1,3-diphenylurea with oxalyl chloride.[1][2] While the reaction itself is relatively straightforward, achieving high purity of the final product can be challenging due to the nature of the starting materials, potential side reactions, and the physicochemical properties of the product itself. The primary impurities often stem from unreacted starting materials and by-products of the reaction. This guide will walk you through identifying and resolving these common purification hurdles.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues you may encounter during the purification of this compound.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Precipitated Product Incomplete reaction; Product is too soluble in the reaction or precipitation solvent.Ensure the reaction goes to completion by monitoring with TLC. If using a precipitation method (e.g., DCM/hexane), ensure a sufficient volume of the anti-solvent (hexane) is added. Consider cooling the mixture to further decrease solubility.
Oily Product Instead of a Crystalline Solid Presence of significant impurities, particularly unreacted starting materials or low-melting by-products. Residual solvent.Try triturating the oil with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce crystallization and wash away soluble impurities. If that fails, column chromatography is recommended. Ensure the product is thoroughly dried under vacuum.
Product is Colored (Yellowish or Brownish) Presence of colored impurities from the starting materials or side reactions. Decomposition of the product.Treat a solution of the crude product with activated charcoal before recrystallization. Column chromatography can also be effective at removing colored impurities. Avoid excessive heat during purification and drying.
Broad Melting Point Range After Recrystallization Incomplete removal of impurities. Presence of solvates.Perform a second recrystallization from a different solvent system. Dry the purified solid under high vacuum at a moderate temperature to remove any trapped solvent.
Inconsistent Spectroscopic Data (¹H NMR, ¹³C NMR) Presence of impurities. Product degradation.Compare your spectra with literature data for related compounds to identify potential impurities.[3][4] If degradation is suspected, re-purify the sample and acquire fresh spectroscopic data promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically unreacted 1,3-diphenylurea and residual aniline from the synthesis of the diphenylurea starting material. Side products from the reaction with oxalyl chloride are also possible, though often volatile and removed during workup.

Q2: What is the best method for monitoring the progress of the synthesis reaction?

A2: Thin-layer chromatography (TLC) is an effective method. A good solvent system to try is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product, being more polar than the starting diphenylurea, will have a lower Rf value.

Q3: My purified product seems to degrade over time. How should I store it?

A3: this compound, like other compounds with multiple carbonyl groups, can be susceptible to hydrolysis. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. For long-term storage, refrigeration is advised.

Q4: I am having trouble finding a good single solvent for recrystallization. What should I do?

A4: A mixed solvent recrystallization is often a good alternative. The principle is to dissolve your compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A good starting point would be a dichloromethane/hexane or ethyl acetate/hexane system.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Promising solvents for this class of compounds include ethanol, isopropanol, ethyl acetate, and mixtures such as dichloromethane/hexane or ethyl acetate/hexane.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot filtrate until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is recommended.

1. Stationary Phase: Silica gel (230-400 mesh).

2. Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For example, begin with 10% ethyl acetate in hexane and gradually increase the polarity to 30-40% ethyl acetate.

3. Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting with the mobile phase, starting with low polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

purification_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Primary Method analysis Purity Analysis (TLC, NMR, MP) recrystallization->analysis chromatography Column Chromatography chromatography->analysis Re-analyze pure_product Pure Product analysis->chromatography Purity Not OK analysis->pure_product Purity OK

Caption: A decision-making workflow for the purification of this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the suggested solutions.

troubleshooting_logic problem Problem Oily Product cause1 Cause High Impurity Level problem:p->cause1:c1 cause2 Cause Residual Solvent problem:p->cause2:c2 solution1 Solution Column Chromatography cause1:c1->solution1:s1 solution2 Solution Trituration cause1:c1->solution2:s2 solution3 Solution High Vacuum Drying cause2:c2->solution3:s3

Caption: Troubleshooting logic for an oily product outcome.

References

  • Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). BEPLS, 12(6).
  • Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without catalyst. (2008). Frontiers of Chemical Engineering in China, 2(3), 324-328.
  • Fragments of ¹H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. (2018). Journal of Molecular Liquids, 265, 568-574.
  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. (2006). Journal of Medicinal Chemistry, 49(3), 1049-1056.
  • 1,3-Dicyclohexylimidazolidine-2,4,5-trione. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
  • The action of oxalyl chloride on alcohols in pyridine solution. (n.d.). CORE. Retrieved from [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2024). AAPS PharmSciTech, 25(1), 43.
  • 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3233-o3234.
  • Solvents selection of the recrystallization for purification of diphenyl carbonate. (2006). Journal of Chemical Engineering of Chinese Universities, 20(2), 296-300.
  • Oxalyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fragments of 1 H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. (n.d.). ResearchGate. Retrieved from [Link]

  • diphenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Investigation of the Thermal and Hydrolytic Degradation of Polylactide during Autoclave Foaming. (2022). Polymers, 14(19), 4165.
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2019). Environmental Science: Processes & Impacts, 21(11), 1864-1873.
  • Can oxalyl chloride be used in great excess? (acid chloride synthesis). (2015). Reddit. Retrieved from [Link]

  • Experiment: Recrystallization – Part II: Purification of Solidss. (n.d.). Science Learning Center. Retrieved from [Link]

  • 1,3-Dicyclohexylimidazolidine-2,4,5-trione. (n.d.). ResearchGate. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(10), 2038-2053.
  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). RSC Medicinal Chemistry, 14(8), 1546-1565.
  • Solubilities of Diphenylphosphinic Acid in Selected Solvents. (2011).
  • Thermal and hydrolytic stability of polymer aqueous solutions when exposed at 130 °C for different timeframes. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing and purifying p-phenylenediamine. (1980). U.S.
  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021). Biointerface Research in Applied Chemistry, 11(3), 10433-10446.

Sources

Improving the solubility of 1,3-Diphenylimidazolidine-2,4,5-trione for assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,3-Diphenylimidazolidine-2,4,5-trione. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges during assay development. Our goal is to equip you with the scientific rationale and proven methodologies to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic compound characterized by a central imidazolidine-2,4,5-trione core flanked by two phenyl groups attached to the nitrogen atoms. This structure imparts significant lipophilicity (hydrophobicity), making the molecule inherently difficult to dissolve in aqueous buffers commonly used in biological and biochemical assays. This poor solubility is a primary source of experimental variability, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or a cloudy solution when I add my this compound stock to my aqueous assay buffer. What is happening?

Answer: This is the most common issue encountered with this compound and is a direct result of its low aqueous solubility. You have likely prepared a concentrated stock solution in a 100% organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to predominantly aqueous. The compound, unable to remain dissolved in the water-based medium, crashes out of solution, forming a precipitate or a fine suspension. This phenomenon is often referred to as "compound fallout."

The key is to ensure that the final concentration of the organic solvent in your assay is high enough to maintain the compound's solubility, but low enough to not interfere with the biological system you are studying.

Q2: What is the recommended best practice for preparing and storing a stock solution of this compound?

Answer: The foundational step for reliable experiments is a properly prepared stock solution. Due to the compound's lipophilic nature, a pure, anhydrous-grade organic solvent is required.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common and highly effective choice. It is a powerful aprotic solvent that can typically dissolve the compound to concentrations of 10-50 mM.

  • N,N-Dimethylformamide (DMF): Another strong aprotic solvent, suitable as an alternative to DMSO.

  • Ethanol: Can be used, but may not achieve the same high concentrations as DMSO or DMF.

For a detailed methodology, please refer to Protocol 1: Preparation of a High-Concentration Stock Solution . It is critical to use a high-concentration primary stock (e.g., 20 mM) as this minimizes the volume of organic solvent transferred into your final assay, reducing potential solvent-induced artifacts.

Q3: My compound still precipitates even when using a DMSO stock. How can I troubleshoot this during dilution into my assay buffer?

Answer: This indicates that the final concentration of DMSO in your assay is insufficient to keep the compound in solution at the desired working concentration. Here is a systematic troubleshooting workflow to address this.

G start Precipitation Observed During Dilution check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso 1. Increase final DMSO (if assay tolerates it, e.g., 0.5-1.0%). 2. Re-test for precipitation. check_dmso->increase_dmso Yes use_cosolvent Assay cannot tolerate higher DMSO. Introduce a co-solvent (e.g., PEG400) into the aqueous buffer itself. check_dmso->use_cosolvent No check_success1 Problem Solved? increase_dmso->check_success1 check_success1->use_cosolvent No end_success Success! Proceed with assay. Remember vehicle controls. check_success1->end_success Yes check_success2 Problem Solved? use_cosolvent->check_success2 use_surfactant Co-solvents ineffective. Add a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the aqueous buffer. check_success2->use_surfactant No check_success2->end_success Yes check_success3 Problem Solved? use_surfactant->check_success3 check_success3->end_success Yes end_fail Advanced Strategy Needed: Consider pH modification or cyclodextrin formulation. check_success3->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Key Causality: The core principle is to modify the final aqueous buffer to make it more "hospitable" to the lipophilic compound. This is achieved by increasing the organic content (co-solvents) or by creating micellar structures that can encapsulate the compound (surfactants).[1][2] Refer to Protocol 2: Step-wise Dilution into Aqueous Buffer for a practical method.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

Answer: Yes, this is a potential strategy, but it must be approached with caution. The solubility of compounds with ionizable functional groups is highly dependent on pH.[3] The imidazolidine-2,4,5-trione core contains imide protons (-NH-) which are weakly acidic. By increasing the pH of the buffer (e.g., to pH 8.0 or 8.5), you can deprotonate these groups, forming an anionic salt. This charged species is generally more soluble in polar solvents like water than the neutral form.[4]

Critical Considerations:

  • Compound Stability: High pH can cause hydrolysis and degradation of the compound. A stability study is recommended.

  • Assay Compatibility: The altered pH must be compatible with your biological target (e.g., enzyme activity, cell health).

  • Buffering Capacity: Ensure your chosen buffer has sufficient capacity at the new, higher pH.

For a systematic approach to testing this, see Protocol 3: Screening for pH-Dependent Solubility .

Q5: Are surfactants a good option for solubilizing this compound for cell-based or biochemical assays?

Answer: Surfactants can be highly effective. Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic exterior. The lipophilic this compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous buffer.[5][6][7]

G cluster_micelle Micelle in Aqueous Buffer compound Drug s1 s1->compound s2 s2->compound s3 s3->compound s4 s4->compound s5 s5->compound s6 s6->compound s7 s7->compound s8 s8->compound s9 s9->compound s10 s10->compound s11 s11->compound s12 s12->compound s13 s13->compound s14 s14->compound s15 s15->compound s16 s16->compound label_hydrophilic Hydrophilic Head (Blue Circle) label_hydrophobic Hydrophobic Tail (Dashed Line)

Caption: Micellar solubilization of a hydrophobic drug.

For biological assays, it is crucial to use non-ionic surfactants at the lowest effective concentration to avoid disrupting cell membranes or denaturing proteins.

SurfactantTypeTypical Assay Conc. (%)Notes
Tween® 20/80 Non-ionic0.01 - 0.1%Commonly used, generally well-tolerated in many assays.
Triton™ X-100 Non-ionic0.01 - 0.1%Effective, but can be harsher on cell membranes than Tweens.
Pluronic® F-68 Non-ionic0.02 - 0.2%A gentle co-polymer often used in cell culture to reduce shear stress.
Gelucire® 50/13 Non-ionicVariesAn amphiphilic lipid excipient known for enhancing solubility.[8]

Self-Validating System: ALWAYS include a "vehicle control" in your experiment. This control should contain the assay buffer plus the exact same concentration of DMSO and/or surfactant used to dissolve your compound. This is the only way to confirm that any observed biological effect is due to your compound and not the solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous-grade DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Promote Dissolution: Vortex the vial vigorously for 2-3 minutes. If solids persist, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and freeze-thaw cycles.

Protocol 2: Step-wise Dilution into Aqueous Buffer to Avoid Precipitation

This protocol aims to prevent the abrupt solvent change that causes precipitation.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your high-concentration stock in 100% DMSO. For example, dilute your 20 mM stock to 2 mM in DMSO.

  • Add to Buffer: While vortexing the final aqueous assay buffer at a moderate speed, add the required volume of the intermediate DMSO stock slowly and drop-wise below the surface of the liquid.

  • Final Mix: Continue vortexing for an additional 30 seconds after the addition is complete.

  • Inspect: Visually inspect the solution for any signs of precipitation. If the solution remains clear, proceed with your assay immediately. The principle is to maintain the compound in a dissolved state throughout the dilution process.[9]

Protocol 3: Screening for pH-Dependent Solubility
  • Prepare Buffers: Prepare a series of your base assay buffer, adjusting the pH to cover a range from its standard value up to ~8.5 (e.g., pH 7.4, 7.8, 8.2, 8.5).

  • Solubility Test: To a small volume of each buffer, add your compound's DMSO stock to the same final concentration.

  • Incubate & Observe: Incubate the samples at the assay temperature for 15-30 minutes.

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes and measure the concentration of the compound remaining in the supernatant via HPLC-UV or a similar method.

  • Select Optimal pH: Choose the lowest pH that provides complete solubility and is compatible with your assay's requirements.

References

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (n.d.). bepls. Retrieved January 23, 2026, from [Link]

  • Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation | ACS Omega - ACS Publications. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]

  • 1,3-Diphenyl-2-thioxo-imidazolidine-4,5-dione | C15H10N2O2S - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione | C17H16N2O2 | CID 525965 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (n.d.). Illumina. Retrieved January 23, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • EXPRORER: Rational Cosolvent Set Construction Method for Cosolvent Molecular Dynamics Using Large-Scale Computation | Journal of Chemical Information and Modeling. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • 1,3-diphenyl-2,4,5-imidazolidinetrione - 6488-59-1, C15H10N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs - ResearchGate. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed. (2006). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (2008). CORE. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis of Anticonvulsant Activity: 1,3-Diphenylimidazolidine-2,4,5-trione versus Phenytoin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Executive Summary: The landscape of antiepileptic drug (AED) development is one of continuous refinement, seeking agents with superior efficacy, broader spectra of activity, and improved safety profiles over established therapies. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a cornerstone in the management of tonic-clonic and partial seizures for decades, serves as a critical benchmark. Its mechanism, primarily the use-dependent blockade of voltage-gated sodium channels, is well-understood. This guide outlines a comprehensive experimental framework for the preclinical comparison of a structurally related yet distinct compound, 1,3-Diphenylimidazolidine-2,4,5-trione, against phenytoin. While extensive data exists for phenytoin, the anticonvulsant profile of its trione analogue is not established in the public domain. Therefore, this document serves as a scientifically grounded protocol for researchers to conduct such a comparative investigation, detailing the requisite in vivo assays, mechanistic studies, and data interpretation necessary to elucidate the potential of this novel chemical entity.

Introduction: The Rationale for Novel Anticonvulsant Exploration

Epilepsy, a neurological disorder characterized by recurrent, unprovoked seizures, affects millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to treatment, and many others experience dose-limiting side effects. The hydantoin scaffold, exemplified by phenytoin, has proven to be a privileged structure in anticonvulsant design. Phenytoin was first synthesized in 1908 and its anticonvulsant properties were discovered in 1938.[1] It primarily acts by stabilizing the inactive state of voltage-gated sodium channels, thereby inhibiting the high-frequency neuronal firing characteristic of seizures.[2][3][4]

The exploration of structurally similar molecules, such as this compound, is a rational approach in drug discovery. The addition of a third carbonyl group at the 5-position of the imidazolidine ring represents a significant chemical modification that could alter the molecule's electronic properties, stereochemistry, and interaction with biological targets. This could potentially lead to a modified efficacy, safety, or pharmacokinetic profile. This guide provides the experimental logic and detailed protocols to rigorously test this hypothesis.

Compound Profiles: The Known and the Investigational

Phenytoin (5,5-diphenylimidazolidine-2,4-dione)
  • Mechanism of Action: Phenytoin's primary anticonvulsant effect is achieved through the blockade of voltage-dependent sodium channels.[2] It selectively binds to the channel in its inactive state, a process that is both voltage- and use-dependent.[3][4] This action slows the rate of channel recovery, effectively filtering sustained, high-frequency neuronal discharges without affecting normal, low-frequency neurotransmission.[3][4][5] This mechanism makes it particularly effective against generalized tonic-clonic seizures and partial seizures.[1]

  • Preclinical Efficacy: Phenytoin is highly effective in the maximal electroshock (MES) seizure model, which is considered a reliable predictor of efficacy for generalized tonic-clonic seizures in humans.[6][7] It is generally ineffective against seizures induced by pentylenetetrazole (PTZ), a GABA-A receptor antagonist, indicating a lack of efficacy for absence seizures.[6][8]

This compound
  • Structure and Hypothesis: This compound is a parabanic acid derivative. While its anticonvulsant profile is not well-documented in publicly available literature, its structural analogy to phenytoin suggests a potential for similar mechanisms of action, such as sodium channel modulation. However, related imidazolidine-2,4,5-trione structures have also been investigated for other biological activities, including inhibition of cholinergic enzymes, highlighting the possibility of a distinct or mixed pharmacological profile.[9][10][11] A systematic evaluation is therefore necessary.

Proposed Experimental Framework for Comparative Evaluation

To objectively compare the anticonvulsant potential of this compound with phenytoin, a multi-stage approach is required, progressing from broad screening to more specific mechanistic studies.

Caption: Overall experimental workflow for anticonvulsant comparison.

Primary In Vivo Efficacy and Toxicity Screening

The initial evaluation should focus on two well-validated rodent seizure models to establish both the potency and the spectrum of anticonvulsant activity.

  • Maximal Electroshock (MES) Test: This test is the gold standard for identifying agents effective against generalized tonic-clonic seizures.[7][12] An electrical stimulus is applied to induce a tonic hindlimb extension seizure.[12][13] The ability of a compound to prevent this endpoint is a strong indicator of its ability to prevent seizure spread.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence epilepsy.[7][8] PTZ is a GABA-A receptor antagonist, and this test is sensitive to drugs that enhance GABAergic neurotransmission or modulate T-type calcium channels.[8]

  • Neurotoxicity (Rotorod Test): To assess the therapeutic margin of safety, motor impairment is evaluated using the rotorod test. This assay measures the ability of an animal to maintain balance on a rotating rod, and impairment is a common side effect of centrally acting drugs.

Data Analysis and Interpretation

For each compound in each assay, the following parameters must be determined:

  • Median Effective Dose (ED50): The dose of the compound that protects 50% of the animals from the induced seizure.

  • Median Toxic Dose (TD50): The dose that causes motor impairment in 50% of the animals in the rotorod test.

  • Protective Index (PI): Calculated as the ratio TD50/ED50. A higher PI indicates a wider margin between the therapeutic effect and toxicity, which is a desirable characteristic for any AED.

Hypothetical Data Summary

The results of these experiments should be summarized in a clear, comparative format.

CompoundTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Phenytoin MESExpected: ~9-30Expected: ~70-100Calculated
PTZExpected: >100 (Inactive)--
This compound MESTo be determinedTo be determinedCalculated
PTZTo be determined--

Note: Expected values for Phenytoin are illustrative and can vary based on rodent strain and specific protocol.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following are step-by-step protocols for the core in vivo assays.

Maximal Electroshock (MES) Test Protocol
  • Objective: To assess the ability of a compound to prevent tonic hindlimb extension induced by a supramaximal electrical stimulus.

  • Materials: Electroconvulsive shock apparatus, corneal electrodes, 0.9% saline solution, test compounds and vehicle.

  • Procedure:

    • Animal Preparation: Use adult male mice (e.g., CF-1 strain, n=8-10 per group). Weigh each animal to calculate the appropriate dose.

    • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally). Dosing should occur at a predetermined time before the test to coincide with the peak effect of the compound. A dose-response curve should be generated using at least three doses.[12]

    • Anesthesia (Topical): Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the eyes of the animal to minimize discomfort.

    • Stimulation: Place the corneal electrodes, moistened with saline, on the eyes. Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice).[14]

    • Observation: Immediately following stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hind limbs for at least 3 seconds.

    • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 is then calculated using probit analysis.[14]

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
  • Objective: To evaluate a compound's ability to elevate the threshold for clonic seizures induced by a chemical convulsant.

  • Materials: Pentylenetetrazole (PTZ), 0.9% saline, syringes, test compounds and vehicle, observation chambers.

  • Procedure:

    • Animal Preparation: Use adult male mice (n=8-10 per group). Weigh each animal for dosing.

    • Compound Administration: Administer the test compound or vehicle at its predetermined time to peak effect.

    • PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[15]

    • Observation: Place the animal in an individual observation chamber and observe for 30 minutes.[15] The endpoint is the presence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 3-5 seconds.[15] An animal that does not exhibit this endpoint is considered protected.

    • Data Analysis: Record the number of protected animals in each dose group and calculate the ED50 using probit analysis.

Mechanistic Insights: Elucidating the Mode of Action

Should this compound show significant activity, particularly in the MES test, a direct investigation of its effect on voltage-gated sodium channels would be the logical next step.

Caption: Phenytoin's mechanism on sodium channel states.

  • Electrophysiology: Using whole-cell patch-clamp techniques on cultured neurons (e.g., cortical or hippocampal neurons), the effect of the trione derivative on sodium currents can be directly measured. By comparing its effects to those of phenytoin, one can determine if it also exhibits use-dependent and inactive-state-preferential blockade of the channel.

Conclusion

This guide presents a robust and scientifically validated framework for comparing the anticonvulsant activity of this compound with the benchmark drug, phenytoin. The proposed workflow, from broad in vivo screening using the MES and scPTZ models to neurotoxicity assessment and subsequent mechanistic studies, provides a clear path for elucidating the compound's potential. The key to this investigation is the systematic determination of efficacy (ED50), toxicity (TD50), and the resulting Protective Index (PI). Only through such a rigorous, multi-faceted comparison can researchers and drug development professionals make an informed decision about the potential of this, or any novel compound, to advance as a next-generation antiepileptic therapy.

References

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.
  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1731–1742. [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (2011). Molecules, 16(9), 7565–7585. [Link]

  • Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. (n.d.). UCL-Bruxelles, Belgique. [Link]

  • Tariq, H., & Kasi, P. M. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]

  • Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. (1991). Journal of Medicinal Chemistry, 34(1), 279–285. [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). Journal of Visualized Experiments. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2011). Molecules, 16(9), 7565–7585. [Link]

  • Dose-response Analysis of Phenytoin on Electrically Induced Seizures and Spontaneous Activity of Cerebellar Purkinje Cells in the Frog. (1982). Epilepsia, 23(1), 85–94. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. [Link]

  • What is the mechanism of Phenytoin? (2024). Patsnap Synapse. [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 56573. [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2025). ChemMedChem. [Link]

  • Singh, A. K. (2017). A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2634. [Link]

  • Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. (2025). ResearchGate. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (n.d.). MDPI. [Link]

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. (1981). Journal of Medicinal Chemistry, 24(7), 787–791. [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. [Link]

  • What is the mechanism of action of Phenytoin? (2025). Dr.Oracle. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2021). Springer Nature Experiments. [Link]

  • Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. (2015). Channels, 9(6), 360–370. [Link]

  • Phenytoin. (1996). In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • Fig. 1. Scheme illustrating the treatment protocols. PTZ was... (n.d.). ResearchGate. [Link]

  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]

  • Conventional anticonvulsant drugs in the guinea-pig kindling model of partial seizures: Effects of acute phenytoin. (2025). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,3-Diphenylimidazolidine-2,4,5-trione Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the imidazolidine-2,4,5-trione scaffold represents a privileged structure with a versatile range of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,3-diphenylimidazolidine-2,4,5-trione analogs, drawing upon key studies to elucidate the molecular nuances that govern their inhibitory potency against various enzymatic targets. This document is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols to support further research and development in this promising area.

The this compound Core: A Foundation for Diverse Bioactivities

The this compound core, a derivative of parabanic acid, presents a rigid heterocyclic system with phenyl groups at the N1 and N3 positions. These phenyl rings offer key points for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties. The three carbonyl groups at positions 2, 4, and 5 are crucial for interactions with biological targets, often participating in hydrogen bonding and other polar interactions within enzyme active sites. The inherent stability and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutic agents.

Comparative Analysis of Enzyme Inhibition: A Tale of Two Targets

To illustrate the SAR of this scaffold, we will delve into two distinct case studies where systematic modifications of the this compound core have led to the identification of potent enzyme inhibitors: cholinesterases and pyruvate carboxylase.

Inhibition of Cholinesterases: Targeting Neurological Disorders

A series of 1,3-substituted imidazolidine-2,4,5-triones has been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the regulation of cholinergic neurotransmission and implicated in the pathology of Alzheimer's disease.[1]

The general structure explored in these studies involves a substituted phenyl ring at the N1 position and a more complex, chiral substituent derived from a benzothiazole moiety at the N3 position. The SAR can be summarized as follows:

  • Substitution on the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly influence inhibitory activity. For instance, the presence of an isopropyl group at the para-position of the N1-phenyl ring was found to be highly favorable for both AChE and BChE inhibition.[1]

  • Chirality at the N3-Substituent: The stereochemistry of the substituent at the N3 position plays a critical role. The (R)-enantiomers consistently demonstrated higher inhibitory potency against both AChE and BChE compared to their (S)-counterparts.[1]

  • Lipophilicity: A clear relationship between the lipophilicity of the compounds, expressed as log K(ow), and their inhibitory activity was observed. Generally, increased lipophilicity correlated with enhanced inhibition of both enzymes, up to an optimal point.[1]

The following table summarizes the in vitro inhibitory activities of selected 1-(substituted-phenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione analogs against AChE and BChE.[1]

Compound IDN1-Phenyl SubstituentAChE IC50 (µM)BChE IC50 (µM)
3d 4-isopropylphenyl2.891.66
3e 4-tert-butylphenyl3.552.19
3f 2,6-dimethylphenyl4.183.25
3g 2,6-diisopropylphenyl3.112.87
Rivastigmine (Standard Drug)5.863.45
Galanthamine (Standard Drug)0.897.21

Data extracted from a study on 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors.[1]

Inhibition of Pyruvate Carboxylase: A Potential Avenue for Metabolic Disease Therapy

In a different therapeutic context, substituted imidazolidine-2,4,5-triones (IZTs) have been identified as potent inhibitors of pyruvate carboxylase (PC), a key anaplerotic enzyme involved in maintaining cellular metabolic homeostasis.[2][3]

The SAR for PC inhibition reveals a different set of structural requirements compared to cholinesterase inhibition:

  • N1 and N3 Substituents: The nature of the substituents at both the N1 and N3 positions is critical for activity. A series of alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates demonstrated the most potent inhibition.[2]

  • Ester Moiety: The presence of an ester group in the N1 substituent appears to be a key feature for potent PC inhibition in this series.

  • Selectivity: This class of inhibitors has shown selectivity for PC over other metalloenzymes like human carbonic anhydrase II and matrix metalloprotease-12, as well as the related biotin-dependent enzyme, guanidine carboxylase.[2][3]

The following table presents the IC50 values of selected alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates against pyruvate carboxylase.[2]

Compound IDN1-SubstituentN3-SubstituentPC IC50 (µM)
6i Ethyl acetatePhenyl12
6j Ethyl acetate4-Chlorophenyl8
6k Ethyl acetate4-Methoxyphenyl10
6m Ethyl acetate2-Naphthyl3
6r Ethyl acetateCyclohexyl7

Data synthesized from a study on 1,3-disubstituted imidazolidine-2,4,5-triones as pyruvate carboxylase inhibitors.[2]

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for the synthesis and enzymatic evaluation of this compound analogs.

General Synthetic Pathway

The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones typically involves a multi-step process. The following diagram illustrates a representative synthetic route.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted Aniline Substituted Aniline Step1 Step 1: Formation of Oxamic Acid Chloride Substituted Aniline->Step1 Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Step1 Second Amine Second Amine Step2 Step 2: Formation of N,N'-disubstituted Oxalamide Second Amine->Step2 Step1->Step2 Intermediate Step3 Step 3: Cyclization to Imidazolidine-2,4,5-trione Step2->Step3 Intermediate Final_Product 1,3-Disubstituted Imidazolidine-2,4,5-trione Step3->Final_Product

Caption: Generalized synthetic workflow for 1,3-disubstituted imidazolidine-2,4,5-triones.

Step-by-Step Protocol:

  • Formation of the N-substituted Oxamic Acid Chloride: To a solution of a substituted aniline in an appropriate aprotic solvent (e.g., dichloromethane), oxalyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for several hours to yield the corresponding N-substituted oxamic acid chloride.

  • Formation of the N,N'-disubstituted Oxalamide: The resulting oxamic acid chloride is then reacted in situ with a second amine (e.g., another substituted aniline or an aliphatic amine) in the presence of a base (e.g., triethylamine) to form the N,N'-disubstituted oxalamide intermediate.

  • Cyclization to the Imidazolidine-2,4,5-trione: The oxalamide intermediate is then subjected to cyclization conditions. This can be achieved through various methods, including heating with a dehydrating agent or using a reagent like oxalyl chloride or phosgene in the presence of a suitable base to facilitate the ring closure to the final 1,3-disubstituted imidazolidine-2,4,5-trione.

Note: This is a generalized procedure. Specific reaction conditions, solvents, and reagents may vary depending on the nature of the substituents.

In Vitro Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

The inhibitory activity of the synthesized compounds against AChE and BChE can be determined using a modified Ellman's method, a widely accepted spectrophotometric assay.

Ellmans_Assay cluster_components Assay Components cluster_procedure Assay Procedure Enzyme AChE or BChE Solution Incubation Pre-incubation of Enzyme and Inhibitor Enzyme->Incubation Inhibitor Test Compound (Varying Concentrations) Inhibitor->Incubation DTNB Ellman's Reagent (DTNB) Reaction_Initiation Addition of DTNB and Substrate DTNB->Reaction_Initiation Substrate Substrate (ATChI or BTChI) Substrate->Reaction_Initiation Incubation->Reaction_Initiation Measurement Spectrophotometric Measurement (412 nm) Reaction_Initiation->Measurement Analysis Calculation of % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare buffer solutions (e.g., phosphate buffer, pH 8.0), enzyme solutions (AChE from electric eel and BChE from equine serum), test compound solutions in a suitable solvent (e.g., DMSO), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), and substrate solutions (acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BChE).

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, enzyme solution, and varying concentrations of the test compounds.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the DTNB solution followed by the substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Concluding Remarks and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the critical role of substituent patterns on the N1 and N3 phenyl rings in dictating both the potency and selectivity of these compounds against different enzymatic targets. The provided experimental protocols offer a robust framework for researchers to further explore the SAR of this versatile scaffold.

Future research in this area should focus on:

  • Expansion of Substituent Diversity: Systematic exploration of a wider range of substituents on the phenyl rings, including bioisosteric replacements, to further optimize activity and pharmacokinetic properties.

  • Elucidation of Binding Modes: X-ray crystallography and molecular modeling studies to understand the precise interactions of these inhibitors with their target enzymes, which will guide rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from existing SAR studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this compound analogs.

References

  • Kaniakova, M., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7589. [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1777-1786. [Link]

  • Talhi, O., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3233. [Link]

  • Zaytsev, A. V., et al. (2021). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Omega, 6(38), 24891-24901. [Link]

  • Zaytsev, A. V., et al. (2021). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ChemRxiv. [Link]

Sources

A-Comprehensive-Guide-to-the-Cross-Reactivity-and-Selectivity-Profiling-of-1-3-Diphenylimidazolidine-2-4-5-trione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing the cross-reactivity and selectivity profile of 1,3-Diphenylimidazolidine-2,4,5-trione. Given the absence of a consolidated public-domain profile for this specific molecule, this document outlines a robust, multi-tiered experimental strategy. It is designed for researchers, scientists, and drug development professionals to generate a thorough and reliable understanding of the compound's biological interactions. The principles and protocols described herein are grounded in established pharmacovigilance practices and are designed to be self-validating.

Introduction: The Imperative of Selectivity in Drug Discovery

The this compound scaffold, a derivative of parabanic acid, belongs to a class of compounds with demonstrated biological activities. Structurally related molecules, such as the anticonvulsant Phenytoin (5,5-diphenylimidazolidine-2,4-dione), exhibit potent neurological effects by modulating voltage-gated sodium channels.[1] Other derivatives of the broader imidazolidine class have been identified as cannabinoid receptor (CB1) inverse agonists and cholinesterase inhibitors. This known polypharmacology within the chemical family underscores the critical need for a comprehensive selectivity profile of this compound before its consideration as a tool compound or therapeutic lead.

Unforeseen off-target interactions are a leading cause of clinical trial failures and post-market adverse events. A molecule that is potent at its intended target but promiscuous across other biological macromolecules can lead to a cascade of unintended physiological effects. Therefore, the early and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rigorous scientific inquiry and responsible drug development. This guide provides the strategic and tactical framework for such an evaluation.

Devising a Profiling Strategy: A Tiered Approach

A logical, tiered approach is essential to efficiently and cost-effectively build a selectivity profile. The strategy begins with broad, unbiased screening to cast a wide net for potential interactions, followed by more focused and quantitative assays to confirm and characterize initial findings.

G cluster_0 Profiling Cascade Tier1 Tier 1: Broad, Unbiased Screening (e.g., KinomeScan, GPCR Panel) Tier2 Tier 2: Focused Secondary Assays (Biochemical & Binding Assays) Tier1->Tier2 Characterize Hits Tier3 Tier 3: Cellular Target Engagement & Phenotypic Assays (e.g., CETSA, Functional Cell-Based Assays) Tier2->Tier3 Validate in Cellular Context

Caption: A tiered workflow for selectivity profiling.

Tier 1: Broad-Spectrum Unbiased Screening

The initial step is to screen this compound against large, commercially available panels of recombinant human proteins. This provides an unbiased view of the compound's potential interaction landscape.

Kinase Profiling

Given that a significant portion of the proteome consists of kinases, and they are common off-targets for small molecules, a comprehensive kinase screen is a critical starting point.

  • Recommendation: Employ a binding-based assay, such as the KINOMEscan™ platform, which utilizes a competition binding assay to quantify interactions.[2][3] This method is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations. A broad panel, like the scanMAX (468 kinases), is recommended for maximal coverage of the human kinome.[4]

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs represent the largest family of membrane receptors and are targets for a substantial percentage of approved drugs.

  • Recommendation: A radioligand binding assay panel is the gold standard for assessing GPCR interactions.[5][6] Service providers offer panels that cover a wide range of GPCR subtypes. The compound should be screened at a high concentration (e.g., 10 µM) to identify any potential interactions that warrant further investigation.

Other Target Classes

Consider screening against other major target families, such as ion channels, nuclear receptors, and transporters, as budget and resources permit.

Tier 2: Focused Biochemical and Binding Assays

Based on the known activities of structurally related compounds and any hits identified in Tier 1, a series of focused secondary assays should be conducted to confirm and quantify these interactions.

Cholinesterase Inhibition Assay

Derivatives of the related imidazolidine-2,4,5-trione scaffold are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Rationale: This assay is crucial to determine if this compound shares this activity.

  • Methodology: A colorimetric assay based on the Ellman method is a robust and straightforward approach.[7] Commercially available kits provide the necessary reagents for this assay.[8][9] The assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate like acetylthiocholine.

Cannabinoid Receptor (CB1/CB2) Binding Assay

Certain 1,3,5-triphenylimidazolidine-2,4-dione derivatives have shown high affinity for the human CB1 receptor.

  • Rationale: It is essential to determine if the title compound interacts with cannabinoid receptors.

  • Methodology: A competitive radioligand binding assay using membrane preparations from cells expressing human CB1 and CB2 receptors is the standard method.[10][11] This assay will determine the binding affinity (Ki) of the compound for both receptor subtypes, providing a measure of both potency and selectivity. Fluorescence-based assays are also becoming available and offer advantages in terms of safety and throughput.[12][13]

Tier 3: Cellular Target Engagement and Functional Assays

Biochemical and binding assays identify molecular interactions, but it is crucial to confirm that these interactions occur in a physiological context and result in a functional cellular response.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify that a compound binds to its target in intact cells or cell lysates.[14][15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17]

  • Rationale: This assay provides direct evidence of target engagement in a cellular environment, which is a critical step in validating in vitro hits.

  • Workflow:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve in the presence of the compound indicates target engagement.[18][19]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat across a temperature gradient A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein C->D E Compare melt curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Functional Cellular Assays

For any confirmed and validated targets, it is necessary to assess the functional consequence of compound binding.

  • GPCRs: If the compound binds to a GPCR, a functional assay measuring downstream signaling, such as cAMP accumulation, inositol 1-monophosphate (IP1) generation, or β-arrestin recruitment, should be performed.[20][21][22]

  • Enzymes: If the compound inhibits an enzyme, a cell-based assay that measures the accumulation of the substrate or the depletion of the product of that enzyme should be employed.

Comparative Analysis with Alternative Compounds

A key aspect of this guide is to place the selectivity profile of this compound in the context of known alternatives.

Phenytoin

Phenytoin is a well-characterized anticonvulsant that acts primarily on voltage-gated sodium channels. However, it is known to have a range of off-target effects and toxicities, including neurotoxicity and cardiovascular effects.[1][23][24] A direct comparison of the off-target profiles will be highly informative.

CB1 Receptor Antagonists

If this compound shows affinity for the CB1 receptor, its selectivity against the CB2 receptor and other GPCRs should be compared to established CB1 antagonists.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Selectivity Profile of this compound

Target ClassAssay TypeTargetActivity (IC₅₀/Kᵢ, µM)
Primary Target Enzymatic Target X 0.1
Secondary Targets BindingCB1 Receptor5.2
BindingCB2 Receptor> 50
EnzymaticAcetylcholinesterase15.8
Binding5-HT₂ₐ Receptor22.1
Kinome Screen BindingKinase Y8.9
(Top Hit)

A selectivity score can be calculated to provide a quantitative measure of promiscuity. For example, the S(10 µM) score is the number of kinases inhibited by more than a certain threshold at a 10 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Detailed Experimental Protocols

Protocol 8.1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Prepare Reagents:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Human recombinant Acetylcholinesterase.

    • Test Compound: this compound, serially diluted in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • Add 25 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Protocol 8.2: Competitive Radioligand Binding Assay for CB1 Receptor
  • Prepare Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • Radioligand: [³H]CP-55,940 (a potent CB1/CB2 agonist).

    • Membrane Preparation: Membranes from HEK293 cells stably expressing the human CB1 receptor.

    • Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Test Compound: this compound, serially diluted.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, the test compound or vehicle, and the [³H]CP-55,940 radioligand in the Binding Buffer.

    • Incubate for 90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold Binding Buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The systematic approach detailed in this guide provides a rigorous pathway to elucidate the selectivity and cross-reactivity profile of this compound. By progressing from broad, unbiased screening to focused biochemical assays and culminating in cellular validation, researchers can build a comprehensive and reliable dataset. This information is indispensable for making informed decisions about the compound's potential utility, safety, and future development trajectory. Adherence to these principles of thorough characterization upholds the highest standards of scientific integrity and is paramount to the successful translation of chemical matter into valuable research tools or therapeutic agents.

References

  • Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-51. [Link][10]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-51. [Link][14]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [Link][18]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link][2]

  • Adebiyi, H., et al. (2022). Phenytoin-Induced-off-Target-Potassium-Channel-Blockade-and-Prolonged-Cardiac-Repolarization-(QTc)-in-a-Rabbit-Model-of-Long-QT-Syndrome-Type-2. American Epilepsy Society. [Link][23]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 1059-1062. [Link]

  • Popov, I. D., et al. (2021). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Molecules, 26(11), 3333. [Link][25]

  • Gentry, P. R., & Sexton, J. Z. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 25-45. [Link][20]

  • Avrok Biosciences. (n.d.). Small Molecule Analysis. [Link][26]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link][4]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link][5]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link][7]

  • Spina, E., & Perucca, E. (2002). Clinical significance of phenytoin interactions with other drugs. Pharmacological Research, 45(1), 3-12. [Link][24]

  • Abdellatif, K. R., et al. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473. [Link][27]

  • Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link][11]

  • Price, S. L., et al. (2010). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. CrystEngComm, 12(10), 2829-2838. [Link][28]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][15]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link][29]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link][6]

  • NeurologyLive. (2020). Phenytoin Recalled Due to Dosing Concerns. [Link][30]

  • Altasciences. (n.d.). Small Molecule Drug Development Services. [Link][31]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link][3]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link][21]

  • Zhang, T., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(4), e4950. [Link][19]

  • Celtarys Research. (n.d.). Cannabinoid Receptor Binding and Assay Tools. [Link][12]

  • Singh, G., & Saadabadi, A. (2023). Phenytoin. StatPearls. [Link][1]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link][16]

  • Sarott, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link][13]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link][32]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). [Link][9]

  • Bradner, J. E., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Assay and Drug Development Technologies, 8(2), 203-212. [Link][33]

  • Okogbaa, J. I. (2004). Preventing phenytoin intoxication: Safer use of a familiar anticonvulsant. The Journal of Family Practice, 53(3), 201-206. [Link][34]

  • Masele, F. F., et al. (2021). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. Molecules, 26(16), 4945. [Link][35]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link][36]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230. [Link][17]

  • Zhen, J., et al. (2011). Rosmarinic acid and its derivatives: biotechnology and applications. Applied Microbiology and Biotechnology, 91(4), 915-926. [Link][37]

  • Talhi, O., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o449. [Link][38]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 1,3-Diphenylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methods for the purity assessment of 1,3-Diphenylimidazolidine-2,4,5-trione, a molecule of interest in medicinal chemistry and materials science. While a dedicated pharmacopeial monograph for this specific compound is not yet established, this document synthesizes established analytical principles and data from structurally related compounds to propose a robust, multi-faceted approach to its purity determination.

The synthetic route to 1,3-disubstituted imidazolidine-2,4,5-triones often involves the condensation of a disubstituted urea with oxalyl chloride.[1] Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and residual solvents. A comprehensive purity assessment, therefore, requires a combination of techniques that can identify and quantify these diverse potential contaminants.

Comparative Analysis of Key Analytical Methodologies

The purity of this compound can be effectively determined using a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method offers unique advantages and, when used in concert, provides a comprehensive purity profile.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity, detection of non-volatile impurities.High sensitivity, excellent resolution, quantitative accuracy.Requires a chromophore for UV detection, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification.Detection of volatile and semi-volatile impurities, structural elucidation of impurities.High sensitivity, definitive identification of volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can be quantitative (qNMR).[2]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Melting point, presence of impurities that affect melting behavior.Rapid assessment of overall purity, sensitive to crystalline impurities.Not suitable for amorphous materials, less specific than chromatographic methods.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Detection of residual solvents and inorganic impurities, thermal stability.Quantifies volatile and non-volatile residues.Does not identify the components of mass loss.

Experimental Protocols and Method Causality

The following sections detail proposed starting protocols for each analytical technique. The choice of specific parameters is guided by methods established for analogous heterocyclic compounds and general principles of analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is proposed.

Rationale for Method Selection: The phenyl groups in the molecule impart sufficient hydrophobicity, making it well-suited for reversed-phase chromatography. The conjugated carbonyl groups are expected to have a strong UV absorbance, allowing for sensitive detection.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of potential impurities with a wide range of polarities. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.

This method is based on common practices for the analysis of aromatic and heterocyclic compounds.[3][4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.

Rationale for Method Selection: While this compound itself may have limited volatility, GC-MS is invaluable for detecting low molecular weight impurities that are not readily observed by HPLC.

Proposed GC-MS Method:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.

The mass spectrum of the parent compound can be used for confirmation, and the NIST library can be searched to identify any detected impurities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment.

Rationale for Method Selection: ¹H NMR is particularly useful for detecting and quantifying impurities that have distinct proton signals from the main compound. Quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte.[2]

Proposed ¹H NMR Method:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher for better resolution.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal in a clean region of the spectrum, such as maleic acid or dimethyl sulfone.

  • Procedure (for qNMR):

    • Accurately weigh the sample and the internal standard into the same NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The presence of two phenyl groups should give rise to characteristic aromatic signals.[6][7]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate_Analyte Integrate Analyte Signal Process->Integrate_Analyte Integrate_Standard Integrate Standard Signal Process->Integrate_Standard Calculate Calculate Absolute Purity Integrate_Analyte->Calculate Integrate_Standard->Calculate

Caption: Quantitative NMR (qNMR) Workflow.

Thermal Analysis (DSC and TGA)

Thermal analysis provides valuable information about the physical properties and thermal stability of the compound.

Rationale for Method Selection: DSC can be used to determine the melting point and assess the presence of impurities that depress and broaden the melting endotherm. TGA is used to quantify the amount of volatile and non-volatile residues.[8][9]

Proposed DSC Method:

  • Sample Pan: Aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: From ambient to a temperature above the expected melting point.

A sharp melting peak in the DSC thermogram is indicative of high purity.[10]

Proposed TGA Method:

  • Sample Pan: Platinum or ceramic pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: From ambient to 600 °C.

The TGA thermogram will show mass loss at different temperatures, corresponding to the loss of volatile components (e.g., water, solvents) and thermal decomposition.[11]

Conclusion

A comprehensive purity assessment of this compound requires an orthogonal approach, utilizing multiple analytical techniques. HPLC is the primary tool for quantitative purity determination of non-volatile impurities. GC-MS is essential for the identification of volatile and semi-volatile impurities. NMR spectroscopy provides invaluable structural confirmation and can be used for absolute purity determination via qNMR. Finally, thermal analysis (DSC and TGA) offers a rapid assessment of overall purity and the presence of residual solvents or inorganic impurities. By employing this multi-technique strategy, researchers can confidently establish the purity of this compound, ensuring the integrity and reproducibility of their scientific investigations.

References

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Retrieved from [Link]

  • ResearchGate. (2021). Reaction Pathway and Kinetic Study of 4,5-Dihydroxyimidazolidine-2-thione Synthesis by HPLC and NMR. Retrieved from [Link]

  • Hindawi. (2014). Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material. Retrieved from [Link]

  • MDPI. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Retrieved from [Link]

  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Retrieved from [Link]

  • PubMed. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Retrieved from [Link]

  • ResearchGate. (2018). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • UCLouvain. (2006). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Retrieved from [Link]

  • MDPI. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

  • MDPI. (2022). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Retrieved from [Link]

  • ResearchGate. (2021). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (2000). Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Retrieved from [Link]

  • SlideShare. (2015). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • ResearchGate. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for 1,3-Diphenylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Logic-Driven Approach to Safety

In the absence of a specific Safety Data Sheet (SDS) for 1,3-Diphenylimidazolidine-2,4,5-trione, a prudent hazard assessment must be conducted by examining its core chemical structure. This compound is comprised of an imidazolidine-2,4,5-trione (parabanic acid) backbone with two phenyl group substituents. Therefore, its potential hazards can be inferred from these components.

  • Parabanic Acid (Imidazolidine-2,4,5-trione): The SDS for this parent compound indicates that it is a source of skin and serious eye irritation.

  • Diphenyl Compounds: Chemicals containing phenyl groups are also known to cause skin and eye irritation, and in some cases, may lead to respiratory irritation.

Based on this analysis, it is logical to assume that This compound is, at a minimum, a skin and eye irritant, and potentially a respiratory irritant, especially in powdered form. The Occupational Safety and Health Administration (OSHA) mandates that when the hazards of a chemical have not been established, it should be handled as if it were hazardous.[1] This principle of precaution will guide our recommendations.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the implementation of robust engineering controls is paramount to minimize exposure.

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.

  • Glove Boxes: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box provides an additional layer of containment.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory for all personnel handling this compound. The selection is based on the inferred hazards and general best practices for handling fine chemical powders.[3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against eye irritation from dust and potential splashes.
Hand Protection Nitrile gloves (double-gloving recommended).To prevent skin contact and irritation. Check for any signs of degradation before use.
Body Protection A lab coat that is fully buttoned, with tight-fitting cuffs. A disposable gown is recommended for larger quantities.To protect the skin from contact with the chemical powder.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To prevent the inhalation of fine particles that may cause respiratory irritation.

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is crucial for minimizing risk.

Preparation
  • Designated Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

  • PPE Donning: Before entering the designated area, correctly don all required PPE in the following order: disposable gown, N95 respirator, inner gloves, eye protection, face shield, and outer gloves.

  • Material Preparation: Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible within the fume hood to minimize movement and potential for spills.

Handling and Use
  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.

  • Transfer: Use a clean spatula to transfer the powder. If transferring to a solution, add the powder slowly to the liquid to prevent splashing.

  • Work Practices: Do not eat, drink, or apply cosmetics in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Decontamination and Disposal
  • Equipment Decontamination: All non-disposable equipment that has come into contact with the compound should be decontaminated with an appropriate solvent and then washed with soap and water.

  • Waste Disposal: All solid waste, including used gloves, weigh boats, and contaminated wipes, should be placed in a clearly labeled, sealed hazardous waste container. For the disposal of the chemical itself, follow all local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.[6][7]

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, disposable gown, eye protection, and inner gloves. The respirator should be removed last, after leaving the immediate work area.

Visualizing the Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal Prep1 Designate Handling Area Prep2 Don PPE Prep1->Prep2 Prep3 Prepare Materials Prep2->Prep3 Hand1 Weigh Compound Prep3->Hand1 Hand2 Transfer Compound Hand1->Hand2 Hand3 Conduct Experiment Hand2->Hand3 Disp1 Decontaminate Equipment Hand3->Disp1 Disp2 Dispose of Waste Disp1->Disp2 Disp3 Doff PPE Disp2->Disp3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: In case of a small spill, carefully clean it up using absorbent pads, wearing all appropriate PPE. For larger spills, evacuate the area and contact your institution's EHS department immediately.

By treating this compound with the caution it deserves as a compound with uncharacterized hazards, and by diligently following these guidelines, researchers can confidently and safely explore its scientific potential.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2023). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2023, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Powder Coated Tough. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • MDPI. (2024, February 2). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • ResearchGate. (2023, August 13). Recycling of Expired Chemical Drugs and Controlling of Organic Chemical Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from [Link]

  • Powder Coated Tough. (2018, May 23). Personal Protective Equipment—What a Finisher Needs to Know. Retrieved from [Link]

  • KIET. (n.d.). Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Wiley. (n.d.). Destruction of Hazardous Chemicals in the Laboratory, 3rd Edition. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). niosh pocket guide to chemical hazards. Retrieved from [Link]

  • Powder Coated Tough. (2018, May 23). Personal Protective Equipment—What a Finisher Needs to Know. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • MDPI. (2024, February 2). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diphenylimidazolidine-2,4,5-trione
Reactant of Route 2
Reactant of Route 2
1,3-Diphenylimidazolidine-2,4,5-trione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.